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An In-depth Technical Guide to 7-Amino-1,8-naphthyridin-2(1H)-one: Properties,

Characterization, and Applications

Authored by: A Senior Application Scientist
Foreword: The 1,8-naphthyridine nucleus is a privileged scaffold in medicinal chemistry,

forming the core of numerous therapeutic agents due to its rigid, planar structure and versatile

hydrogen bonding capabilities.[1][2][3] This guide provides an in-depth analysis of a key

derivative, 7-Amino-1,8-naphthyridin-2(1H)-one, a foundational building block for drug

discovery. We will move beyond a simple recitation of data to explore the causality behind its

properties, offering field-proven insights for researchers, scientists, and drug development

professionals.

Core Molecular Attributes and Physicochemical
Properties
7-Amino-1,8-naphthyridin-2(1H)-one is a heterocyclic aromatic compound featuring a fused

pyridine and pyridinone ring system. The strategic placement of the amino group and the

lactam functionality imparts a unique electronic and steric profile, making it an attractive starting

point for library synthesis and lead optimization.
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Property Value Source

Molecular Formula C₈H₇N₃O [4]

Molecular Weight 161.16 g/mol [4][5]

IUPAC Name
7-amino-1H-1,8-naphthyridin-

2-one
[4]

CAS Number 1931-44-8 [4][5][6]

Appearance
Dark Yellow to Yellow-Brown

Solid
[5]

InChIKey
NSPQTGOJGZXAJM-

UHFFFAOYSA-N
[4][5]

Key Physicochemical Parameters
A compound's behavior in both chemical and biological systems is dictated by its physical

properties. The high melting point and predicted solubility profile are direct consequences of

the molecule's crystal packing and hydrogen bonding capacity, as detailed in Section 2.

Property Value
Experimental Context &
Significance

Melting Point >335°C (decomposes) [5]

Solubility
Slightly soluble in Methanol

(with heating)
[5]

pKa (Predicted) 3.39 ± 0.20 [5]

LogP (Predicted) -0.6 (ALOGPS) N/A

Solid-State Chemistry: The Supramolecular
Architecture
The macroscopic properties of a crystalline solid are governed by the specific arrangement of

molecules in its lattice. For 7-Amino-1,8-naphthyridin-2(1H)-one, X-ray crystallography
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reveals a highly ordered, three-dimensional network stabilized by a combination of strong

hydrogen bonds and π–π stacking interactions.[7][8]

Crystal Structure Analysis
The compound crystallizes in a monoclinic system, and its structure has been determined as a

monohydrate, C₈H₇N₃O·H₂O.[7][8] The organic molecule is nearly planar, a critical feature for

enabling effective π-stacking.[7]

The crystal packing is characterized by:

Hydrogen-Bonded Tapes: Adjacent organic molecules are linked via N—H⋯N and N—H⋯O

hydrogen bonds, forming one-dimensional tapes along the crystallographic a-axis.[7][8]

Water-Mediated Chains: Water molecules form independent chains through O—H⋯O bonds

and subsequently link the organic tapes, creating a robust 3D network.[7][8]

π–π Stacking: The planar 1,8-naphthyridine ring systems stack with an interplanar

separation of 3.246 Å, further stabilizing the crystal lattice.[7][8] This interaction is crucial for

its potential role in binding to biological targets like DNA or protein active sites.
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Click to download full resolution via product page

Supramolecular assembly of 7-Amino-1,8-naphthyridin-2(1H)-one.

Synthesis and Chemical Reactivity
Understanding the synthesis and inherent reactivity of this scaffold is fundamental for its

application in drug development.

Synthetic Protocol
While the original synthesis was reported by Newcome et al. in 1981, a common laboratory-

scale synthesis involves the condensation of 2,6-diaminopyridine with malic acid in the

presence of concentrated sulfuric acid.[7][9] This acid-catalyzed cyclization is a robust method

for constructing the naphthyridinone core.

Reagents:
1. Malic Acid

2. Conc. H₂SO₄

3. NH₄OH (workup)
7-Amino-1,8-naphthyridin-2(1H)-one

2,6-Diaminopyridine

Acid-Catalyzed
Condensation & Cyclization

Click to download full resolution via product page

High-level synthetic workflow for the naphthyridinone core.

Chemical Reactivity Profile
The molecule's reactivity is a composite of its functional groups:

7-Amino Group: This exocyclic amine is a key nucleophilic center. It can be readily acylated,

alkylated, or used as a handle for forming sulfonamides, enabling the exploration of

structure-activity relationships (SAR) at this position. Its presence is critical for forming

hydrogen bonds in biological systems.

Lactam (Amide) System: The endocyclic amide is relatively stable but can be N-alkylated

under appropriate basic conditions. The carbonyl oxygen is a primary hydrogen bond
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acceptor.

Aromatic Core: The electron-rich pyridine ring fused to the pyridinone system can undergo

electrophilic aromatic substitution, although the conditions must be carefully controlled to

avoid side reactions. The nitrogen atoms within the rings also make it an excellent

polydentate ligand for coordinating with metal ions.[7]

Spectroscopic and Analytical Characterization
Rigorous structural confirmation is paramount. The following section outlines the expected

spectroscopic data and a standardized protocol for characterization.

Expected Spectroscopic Data
Technique Expected Features

¹H NMR

- Aromatic Protons: Multiple signals between δ

6.0-8.0 ppm, showing characteristic doublet and

triplet splitting patterns of the disubstituted

pyridine and pyridinone rings. - Amine Protons

(NH₂): A broad singlet, the chemical shift of

which is dependent on solvent and

concentration. - Lactam Proton (NH): A broad

singlet at a downfield chemical shift (>10 ppm),

also solvent-dependent.

¹³C NMR

Approximately 8 distinct signals are expected in

the aromatic region (δ 100-160 ppm), with the

carbonyl carbon appearing significantly

downfield (>160 ppm).

FT-IR (ATR)

- N-H Stretch: Broad absorptions in the 3200-

3400 cm⁻¹ region (amine and amide). - C=O

Stretch: A strong, sharp absorption around

1640-1680 cm⁻¹ (lactam carbonyl). - C=C/C=N

Stretch: Multiple bands in the 1500-1620 cm⁻¹

region, characteristic of the aromatic rings.

Mass Spec. (ESI+) Expected [M+H]⁺ ion at m/z = 162.17.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3200605/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Standard Operating Protocol for Characterization
Objective: To confirm the identity and purity of a synthesized batch of 7-Amino-1,8-
naphthyridin-2(1H)-one.

Methodology:

Sample Preparation:

NMR: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide

(DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for polar,

hydrogen-bonding compounds and to ensure exchangeable N-H protons are observable.

MS: Prepare a ~1 mg/mL stock solution in methanol. Dilute to ~1-10 µg/mL in 50:50

acetonitrile:water with 0.1% formic acid. Causality: Formic acid aids in protonation for

positive-ion mode ESI.

IR: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

NMR: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or

higher spectrometer.

MS: Infuse the diluted sample into an ESI-TOF or ESI-Quadrupole mass spectrometer and

acquire data in positive ion mode.

IR: Acquire the spectrum over a range of 4000-400 cm⁻¹.

Data Analysis:

Compare the observed molecular ion in the mass spectrum to the calculated exact mass.

Assign all peaks in the ¹H and ¹³C NMR spectra, using 2D data to confirm assignments.

Verify the presence of key functional groups (C=O, N-H) in the IR spectrum.
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Assess purity based on the absence of significant impurity peaks in the NMR and MS

data.

Relevance in Drug Discovery and Medicinal
Chemistry
The 1,8-naphthyridine scaffold is a cornerstone of modern medicinal chemistry, with derivatives

showing a vast range of biological activities, including antibacterial, anticancer, and anti-

inflammatory properties.[1][2][10]

7-Amino-1,8-naphthyridin-2(1H)-one serves as a versatile pharmacophore due to its defined

arrangement of hydrogen bond donors and acceptors, as well as its planar surface for stacking

interactions.

Pharmacophoric features of the 7-Amino-1,8-naphthyridin-2(1H)-one scaffold.

Its derivatives are being explored as:

Kinase Inhibitors: The scaffold can mimic the adenine region of ATP, binding into the hinge

region of protein kinases.

Antibacterial Agents: The 1,8-naphthyridine core is famously part of nalidixic acid, a

precursor to fluoroquinolone antibiotics.[3] Derivatives continue to be investigated as novel

antibacterial agents.[10][11]

Anticancer Therapeutics: The planar system can intercalate with DNA or bind to enzyme

active sites, leading to cytotoxic effects in cancer cells.[2][12]

Safety and Handling
As a research chemical, 7-Amino-1,8-naphthyridin-2(1H)-one should be handled with

appropriate care in a laboratory setting.

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[4]
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Precautions: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).[4]

Storage: Keep in a dark place under an inert atmosphere at room temperature.[5]

Conclusion
7-Amino-1,8-naphthyridin-2(1H)-one is more than just a chemical intermediate; it is a

carefully designed molecular entity whose physical and chemical properties are intrinsically

linked. Its planarity, robust hydrogen bonding network, and versatile reactive handles make it a

high-value scaffold for the development of next-generation therapeutics. This guide has aimed

to provide the technical depth and practical context necessary for researchers to fully leverage

the potential of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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